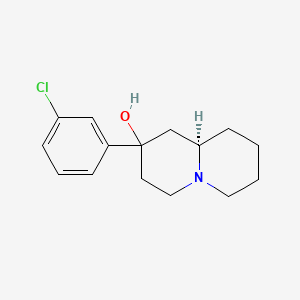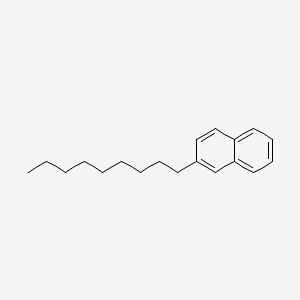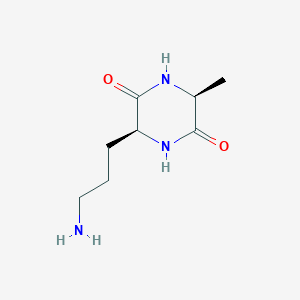![molecular formula C4H2N6 B13764173 Pyrimido[4,5-E][1,2,3,4]tetrazine CAS No. 6133-70-6](/img/structure/B13764173.png)
Pyrimido[4,5-E][1,2,3,4]tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimido[4,5-e]-1,2,3,4-tetrazine(9CI) is a heterocyclic compound that belongs to the class of tetrazines. Tetrazines are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure of pyrimido[4,5-e]-1,2,3,4-tetrazine(9CI) consists of a fused pyrimidine and tetrazine ring system, which imparts distinct reactivity and stability to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-e]-1,2,3,4-tetrazine(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrimidine derivative with a tetrazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile. The choice of reagents and conditions can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of pyrimido[4,5-e]-1,2,3,4-tetrazine(9CI) may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent product quality. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Pyrimido[4,5-e]-1,2,3,4-tetrazine(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple nitrogen atoms in the ring system, which can act as nucleophilic or electrophilic sites.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize pyrimido[4,5-e]-1,2,3,4-tetrazine(9CI) under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often leading to the formation of dihydro derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of alkylated or acylated products .
Aplicaciones Científicas De Investigación
Pyrimido[4,5-e]-1,2,3,4-tetrazine(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery.
Medicine: Pyrimido[4,5-e]-1,2,3,4-tetrazine(9CI) derivatives have been investigated for their anticancer, antimicrobial, and antiviral properties.
Industry: In materials science, the compound is used in the design of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of pyrimido[4,5-e]-1,2,3,4-tetrazine(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[4,5-d]pyrimidine: This compound shares a similar fused ring system but differs in the position of the nitrogen atoms.
Pyrimido[5,4-d]pyrimidine: Another closely related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
Pyrimido[4,5-e]-1,2,3,4-tetrazine(9CI) is unique due to its specific ring fusion and nitrogen arrangement, which confer distinct reactivity and stability. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
6133-70-6 |
|---|---|
Fórmula molecular |
C4H2N6 |
Peso molecular |
134.10 g/mol |
Nombre IUPAC |
pyrimido[4,5-e]tetrazine |
InChI |
InChI=1S/C4H2N6/c1-3-4(6-2-5-1)8-10-9-7-3/h1-2H |
Clave InChI |
ILIXZDAXEYSHAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC=N1)N=NN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)










